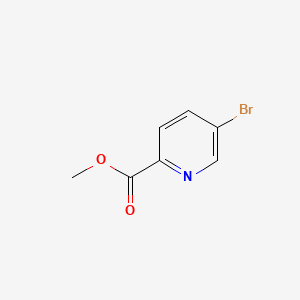

Methyl 5-bromopyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEURNBCYNWNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426844 | |

| Record name | methyl 5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-15-3 | |

| Record name | 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromopyridine-2-carboxylate is a pivotal heterocyclic building block in organic synthesis, particularly valued for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs). Its pyridine (B92270) core, substituted with both a bromine atom and a methyl ester group, offers versatile reactivity for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery, with a focus on its role in the synthesis of kinase inhibitors.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Physicochemical Properties

A compilation of the key physicochemical data for this compound is presented in Table 1. This data is crucial for its application in various solvent systems and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 29682-15-3 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to pale cream or pale yellow solid | |

| Melting Point | 101-104 °C | |

| Boiling Point | 290.9 ± 20.0 °C (Predicted) | |

| Solubility | 0.237 mg/mL in water | |

| logP (Calculated) | 1.8 | |

| pKa | Data not readily available |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The characteristic spectral data are provided below.

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.86 | d, J=1.9 Hz | 1H | H-6 (Pyridine) |

| 8.28 | dd, J=8.4, 2.4 Hz | 1H | H-4 (Pyridine) |

| 8.00 | d, J=8.4 Hz | 1H | H-3 (Pyridine) |

| 3.89 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~150 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~141 | C-4 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~121 | C-5 (Pyridine) |

| ~53 | -OCH₃ |

Note: Exact experimental values for ¹³C NMR were not directly available in the searched literature. The provided values are approximate shifts based on typical ranges for similar structures. For precise data, refer to the cited literature.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.

-

Molecular Ion (M⁺): m/z ≈ 215 and 217 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

-

Key Fragmentation Pathways: A proposed fragmentation workflow is depicted in the diagram below.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound involves the esterification of 5-bromopyridine-2-carboxylic acid.

Synthetic Scheme

Caption: Synthesis of this compound via esterification.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the esterification of carboxylic acids.

Materials:

-

5-Bromopyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol, cooled to 0 °C, add thionyl chloride (10.0 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.

-

Carefully quench the residue with a saturated sodium bicarbonate solution.

-

Collect the resulting white solid by filtration.

-

Wash the solid with water and dry under vacuum to afford this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Its utility stems from the ability to undergo nucleophilic aromatic substitution at the 5-position, displacing the bromine atom, and subsequent modification of the ester group.

Role in the Synthesis of Sorafenib and Regorafenib

In the synthesis of these pharmaceuticals, this compound is typically reacted with 4-aminophenol (B1666318) (for Sorafenib) or 4-amino-3-fluorophenol (B140874) (for Regorafenib) in a nucleophilic aromatic substitution reaction to form a diaryl ether linkage. This is a critical step in assembling the core structure of these drugs.

Caption: Key synthetic step in the preparation of Sorafenib and Regorafenib intermediates.

This intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, then undergoes further reactions to yield the final drug molecules.[3][4][5]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an essential component in the multi-step synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Methyl 5-bromopyridine-2-carboxylate, a key intermediate in organic synthesis.

Compound Identity and Structure

This compound, also known as methyl 5-bromopicolinate, is a halogenated pyridine (B92270) derivative.[1][2] Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The key properties and identifiers of the compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 29682-15-3 | [1][3] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 98-105 °C | [4] |

| SMILES | COC(=O)C1=NC=C(C=C1)Br | [1] |

| InChIKey | JEURNBCYNWNADN-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While full spectra are available in databases such as SpectraBase, the following tables summarize the expected characteristic signals.[5]

Table 3.1: ¹H NMR Spectral Data (Expected) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~8.7 | d | H6 (Pyridine ring) | Proton adjacent to Nitrogen, ortho to the ester. |

| ~8.1 | dd | H4 (Pyridine ring) | Proton between Br and the ester group. |

| ~7.9 | d | H3 (Pyridine ring) | Proton ortho to the ester group. |

| ~4.0 | s | -OCH₃ (Methyl ester) | Singlet for the three equivalent protons of the methyl group. |

Table 3.2: ¹³C NMR Spectral Data (Expected) Full spectrum available on SpectraBase.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~151 | C6 (Pyridine ring) |

| ~148 | C2 (Pyridine ring) |

| ~141 | C4 (Pyridine ring) |

| ~128 | C3 (Pyridine ring) |

| ~121 | C5 (Pyridine ring, C-Br) |

| ~53 | -OCH₃ (Methyl ester) |

Table 3.3: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic, CH₃) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium | C=C and C=N stretch (ring) |

| 1300-1100 | Strong | C-O stretch (ester) |

| ~700 | Strong | C-Br stretch |

Table 3.4: Mass Spectrometry (MS) Data (Expected)

| m/z Value | Ion | Notes |

| 215/217 | [M]⁺ (Molecular Ion) | Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio). |

| 184/186 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. |

| 156/158 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 128 | [M - Br - CO]⁺ or [C₅H₄NCO]⁺ | Fragmentation involving the loss of bromine and carbon monoxide. |

Experimental Protocol: Synthesis

This compound is commonly synthesized via Fischer esterification from its corresponding carboxylic acid. A typical procedure involves the use of thionyl chloride in methanol (B129727).

Reaction: 5-bromopyridine-2-carboxylic acid → this compound

Materials:

-

5-bromopyridine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ice-water bath

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled to 0 °C in an ice-water bath.

-

Thionyl chloride (SOCl₂) (2.0-10.0 eq.) is added dropwise to the stirred solution.[6] The addition should be performed slowly to control the exothermic reaction and the evolution of HCl and SO₂ gas. This step should be conducted in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-70 °C) for 2-12 hours.[4][6]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is carefully poured onto crushed ice or ice-water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

The aqueous mixture is then extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Caption: General workflow for the synthesis of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

| Hazard Type | GHS Classification | Precautionary Statements | Reference |

| Health Hazard | H315: Causes skin irritation (Skin Irrit. 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. | [1] |

| Health Hazard | H319: Causes serious eye irritation (Eye Irrit. 2A) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help. | [1] |

| Health Hazard | H335: May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [1] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated chemical fume hood.

References

- 1. rsc.org [rsc.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

Methyl 5-bromopyridine-2-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromopyridine-2-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the physical properties of this compound, a key intermediate in organic synthesis.

Core Physical and Chemical Data

This compound is a halogenated pyridine (B92270) derivative. Its core physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [2][3] |

| Appearance | White to pale cream or pale yellow crystals or powder | [1] |

| Melting Point | 98.0-105.0 °C | [1] |

| Solubility | Soluble in water. | [4] |

| CAS Number | 29682-15-3 | [1][2] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Details | Citations |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.86 (d, J=1.9 Hz, 1H), 8.28 (dd, J=8.4, 2.4 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 3.89 (s, 3H) ppm. | [4] |

| ¹³C NMR | Data available in spectral databases. | [2][5] |

| Mass Spectrometry | m/z 216.14 (M+). | [4] |

| Infrared (IR) | KBr pellet technique can be used for analysis. | [2] |

| Assay (GC) | ≥98.0% | [1] |

Experimental Protocols

The determination of the physical properties of this compound involves standard analytical techniques.

Synthesis and Purification

A common synthetic route to this compound involves the esterification of 5-bromopyridine-2-carboxylic acid.[4][6] A general procedure is as follows:

-

5-bromopyridine-2-carboxylic acid is dissolved in anhydrous methanol (B129727) at 0 °C.[4]

-

Thionyl chloride is added dropwise to the solution.[4]

-

The reaction mixture is then warmed to room temperature and subsequently heated to 50 °C for 12 hours.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.[4]

-

The resulting residue is quenched with a saturated sodium bicarbonate solution, and the solid product is collected by filtration.[4]

-

Further purification can be achieved by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.[7]

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound is classified with the following hazards:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 2. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | Pyridines | Ambeed.com [ambeed.com]

Synthesis of Methyl 5-bromopyridine-2-carboxylate from 5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 5-bromopyridine-2-carboxylate from its corresponding carboxylic acid, a key transformation in the synthesis of various pharmaceutical intermediates. This document provides a comprehensive overview of a common and effective experimental protocol, relevant chemical data, and a visual representation of the synthetic workflow.

Core Synthesis Protocol

The esterification of 5-bromopyridine-2-carboxylic acid to its methyl ester is most effectively achieved through the use of thionyl chloride in methanol (B129727). This method proceeds through an acid chloride intermediate, which readily reacts with methanol to form the desired ester.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established synthetic methods for the esterification of carboxylic acids.[1]

Materials:

-

5-bromopyridine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add thionyl chloride (10.0 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to 50°C and maintain this temperature for 12 hours.

-

Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified. While the specific source does not detail the purification, standard methods for a compound of this nature would involve partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acidic components. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. Final purification is often achieved by column chromatography on silica (B1680970) gel or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 5-bromopyridine-2-carboxylic acid (Starting Material)

| Property | Value |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| Appearance | Solid |

Table 2: Properties of this compound (Product)

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [2][3][4] |

| Molecular Weight | 216.03 g/mol | [4] |

| CAS Number | 29682-15-3 | [1][3] |

| Melting Point | 101-103 °C | [1] |

| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [1] |

| Density (Predicted) | 1.579 ± 0.06 g/cm³ | [1] |

| Appearance | White to pale cream or pale yellow crystals/powder | [3] |

| Solubility | Soluble in water | [1] |

Table 3: Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (Acid:SOCl₂) | 1 : 10 | [1] |

| Solvent | Anhydrous Methanol | [1] |

| Reaction Temperature | 0 °C to 50 °C | [1] |

| Reaction Time | 12 hours | [1] |

Alternative Synthetic Routes

While the thionyl chloride method is robust, other esterification procedures can be considered depending on substrate compatibility and available reagents. These include:

-

Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a strong acid catalyst, such as sulfuric acid.[5]

-

Alkylation with Iodomethane (B122720): The carboxylate salt of the starting material, formed by reaction with a base like potassium carbonate, can be alkylated with iodomethane to yield the methyl ester.[6]

-

Steglich Esterification: For acid-sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.[5]

The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and desired purity of the final product.

Conclusion

The synthesis of this compound from 5-bromopyridine-2-carboxylic acid is a straightforward and high-yielding process when employing thionyl chloride in methanol. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully replicate this important chemical transformation. Careful monitoring and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

- 1. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. B25415.06 [thermofisher.com]

- 4. This compound | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

A Technical Guide to Methyl 5-bromopyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromopyridine-2-carboxylate is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the presence of a bromine atom and a methyl ester group on the pyridine ring, make it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry and drug development. The strategic positioning of the bromo and carboxylate groups allows for selective functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The compound is correctly identified by its IUPAC name, this compound.[1][2] It is also known by synonyms such as Methyl 5-bromopicolinate and 5-Bromopyridine-2-carboxylic acid methyl ester.[1]

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 29682-15-3 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][3][4] |

| Appearance | White to pale cream or pale yellow crystals or powder | [2] |

| Melting Point | 98.0-105.0 °C | [2] |

| SMILES | COC(=O)C1=NC=C(C=C1)Br | [1][2] |

| InChI Key | JEURNBCYNWNADN-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid. The reactivity of this compound is dominated by the pyridine ring, the bromo substituent, and the methyl ester. The bromine atom at the 5-position is particularly important as it provides a site for carbon-carbon bond formation via cross-coupling reactions.

Experimental Protocol: Esterification of 5-Bromopyridine-2-carboxylic Acid

A common method for the synthesis of this compound is the esterification of 5-bromopyridine-2-carboxylic acid.[5]

Materials:

-

5-bromopyridine-2-carboxylic acid (1.0 eq.)

-

Anhydrous methanol (B129727)

-

Thionyl chloride (10.0 eq.)

Procedure:

-

A solution of 5-bromopyridine-2-carboxylic acid (0.247 mol) in anhydrous methanol (400 mL) is cooled to 0 °C.

-

Thionyl chloride (2.47 mol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm slowly to room temperature.

-

The mixture is then heated at 50 °C for 12 hours to drive the reaction to completion.

-

After the reaction period, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

The workflow for this synthesis is illustrated in the diagram below.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-bromopyridine-2-carboxylate (CAS No: 29682-15-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Section 1: Chemical Identification and Physical Properties

This compound, also known as Methyl 5-bromopicolinate, is a halogenated pyridine (B92270) derivative.[1] Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [2][3] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | White to pale cream or pale yellow crystals or powder | [3] |

| Melting Point | 98.0-105.0 °C | [3] |

| Boiling Point | Not available | |

| Flash Point | Not applicable | |

| Solubility | Soluble in many organic solvents. | [4] |

| Density | No data available | |

| CAS Number | 29682-15-3 | [1][2][3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [1][2] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [1][2] |

HMIS III Rating: [1]

-

Health: 2 (Moderate Hazard)

-

Flammability: 1 (Slight Hazard)

-

Physical Hazard: 0 (Minimal Hazard)

NFPA Ratings: [1]

-

Health: 2

-

Fire: 1

-

Reactivity: 0

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure safety.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram illustrates the necessary protective gear.

Caption: Required PPE for handling this compound.

3.2 Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid breathing dust, mist, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment as detailed above.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

3.3 Storage Conditions

-

Keep the container tightly closed when not in use.[1]

-

Store in a dry, cool, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Incompatible with strong oxidizing agents.[1]

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [1] |

| Skin Contact | Wash with plenty of soap and water. Seek medical attention. | [1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1] |

4.1 Accidental Release Measures

The following workflow outlines the steps for managing a spill.

Caption: Workflow for handling a chemical spill.

-

For non-emergency personnel: Only qualified personnel with suitable protective equipment should intervene.[1]

-

Environmental precautions: Avoid release to the environment and notify authorities if the product enters sewers or public waters.[1]

4.2 Fire-Fighting Measures

-

Suitable extinguishing media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products may be produced.[1]

Section 5: Toxicological Information

Currently, there is limited publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. The primary known health effects are irritation to the skin, eyes, and respiratory system.[1][2]

Section 6: Stability and Reactivity

-

Reactivity: The product is stable under normal handling and storage conditions.[1]

-

Chemical stability: Stable under recommended storage conditions.

-

Conditions to avoid: Heat, sparks, and flames.[1]

-

Incompatible materials: Strong oxidizing agents.[1]

-

Hazardous decomposition products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1]

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-bromopyridine-2-carboxylate, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in the field of drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid. Its key physical and chemical properties are summarized in the table below, providing a convenient reference for laboratory use.

| Property | Value | References |

| CAS Number | 29682-15-3 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [2] |

| Melting Point | 98-105 °C | [1] |

| Appearance | White to pale cream to pale yellow crystals or powder | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC=C(Br)C=N1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of 5-bromopyridine-2-carboxylic acid.

Materials:

-

5-bromopyridine-2-carboxylic acid

-

Anhydrous methanol (B129727)

-

Thionyl chloride

-

Saturated sodium bicarbonate solution

Procedure:

-

A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared and cooled to 0 °C.

-

Thionyl chloride (10.0 eq.) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is then heated at 50 °C for 12 hours.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure, resulting in a white solid residue.

-

The residue is carefully quenched with a saturated sodium bicarbonate solution.

-

The resulting white solid, this compound, is collected by filtration.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure this compound, this range is typically between 98 °C and 105 °C.[1]

Role in Drug Discovery and Development

This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds.[3] Its pyridine (B92270) ring structure is a common scaffold in many biologically active molecules. The bromine atom at the 5-position and the methyl carboxylate group at the 2-position provide reactive sites for further chemical modifications, making it a versatile intermediate in medicinal chemistry.[3]

Pyridine derivatives are known for their diverse pharmacological properties and are integral to the development of novel therapeutic agents.[4] This compound is particularly useful in the synthesis of molecules targeting a variety of biological pathways, including those involved in cancer and inflammation. For instance, pyridine-based structures are common in the design of kinase inhibitors, which are a significant class of anti-cancer drugs.[5]

Caption: Drug discovery workflow utilizing this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

Methyl 5-bromopyridine-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and the presence of both a bromo substituent and a methyl ester allows for versatile functionalization. The Suzuki-Miyaura coupling of this substrate provides a direct route to a diverse range of 5-aryl-pyridine-2-carboxylates, which are key intermediates in the synthesis of complex molecules.

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction using this compound, including recommended reaction conditions, detailed experimental protocols, and expected outcomes based on analogous systems.

Data Presentation: Reaction Conditions and Yields

While specific, comprehensive data for the Suzuki-Miyaura coupling of this compound with a wide array of boronic acids is not extensively documented in a single source, the following table summarizes representative reaction conditions and yields for analogous bromopyridine and bromobenzoate substrates. This data serves as a strong predictive guide for reaction optimization and expected outcomes.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Analogous Bromo-Aromatic Esters

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~92 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | ~85 |

| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~78 |

| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF/H₂O | 90 | 16 | ~90 |

Note: The yields presented are for the coupling of analogous substrates such as methyl 5-bromobenzofuran-2-carboxylate and other bromopyridines, and are intended to be representative. Actual yields with this compound may vary and optimization may be required.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method suitable for general laboratory use and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (4:1:1), or DMF/H₂O (4:1))

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DMF, or Acetonitrile)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen anhydrous, degassed solvent to the vial.

-

Sealing: Seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of Methyl 5-bromopyridine-2-carboxylate, a key transformation in the synthesis of novel pyridine (B92270) derivatives for pharmaceutical and materials science applications.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The amination of heteroaryl halides, such as this compound, provides a direct route to substituted aminopyridines, which are important intermediates in drug discovery.

The successful execution of the Buchwald-Hartwig amination on pyridine substrates requires careful consideration of the reaction parameters to overcome challenges such as catalyst inhibition by the pyridine nitrogen.[2] The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial to achieve high yields and efficient conversion.[3]

Data Presentation: Reaction Scope and Yields

The following table summarizes representative examples of the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The reaction conditions were optimized to achieve the reported yields.

| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butylamine | Methyl 5-(butylamino)pyridine-2-carboxylate | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene (B28343) | 100 | 12 | 85-95 |

| 2 | Diethylamine | Methyl 5-(diethylamino)pyridine-2-carboxylate | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 16 | 80-90 |

| 3 | Aniline | Methyl 5-(phenylamino)pyridine-2-carboxylate | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 75-85 |

| 4 | Morpholine | Methyl 5-morpholinopyridine-2-carboxylate | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | Dioxane | 110 | 14 | 90-98 |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, LiHMDS)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (1.4-2.0 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and the corresponding amine (1.1-1.5 equivalents) to the Schlenk tube.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe to the reaction mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl or N-alkyl aminopyridine product.

Visualizations

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

References

Application Notes and Protocols: The Use of Methyl 5-bromopyridine-2-carboxylate in Pharmaceutical Ingredient Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromopyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyridine (B92270) core, substituted with a bromine atom and a methyl ester group, provides two key reactive sites for a variety of cross-coupling and functional group transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl ester at the 2-position offers a handle for further modifications, including amide bond formation.

These favorable chemical properties make this compound a valuable starting material in the synthesis of complex pharmaceutical ingredients, most notably in the development of soluble guanylate cyclase (sGC) activators for the treatment of cardiovascular diseases.

Application in the Synthesis of Soluble Guanylate Cyclase (sGC) Activators

A prominent application of this compound and its derivatives is in the synthesis of soluble guanylate cyclase (sGC) activators. These drugs are crucial in managing conditions like pulmonary hypertension and heart failure.[1][2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits smooth muscle proliferation and fibrosis.[1][2][3] In certain pathological states, the NO-sGC-cGMP pathway is impaired. sGC activators can directly stimulate the enzyme, restoring cGMP levels and ameliorating the disease state.[1][2]

A notable example of a pharmaceutical ingredient synthesized from a bromopyridine precursor is Vericiguat , an sGC stimulator used in the treatment of chronic heart failure.[1] The synthesis of Vericiguat and other sGC activators often involves a key Suzuki coupling step to form a biaryl or hetero-biaryl core structure.

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The diagram below illustrates the nitric oxide (NO) signaling pathway and the role of soluble guanylate cyclase (sGC) activators.

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile substrate for several key synthetic transformations that are fundamental in pharmaceutical synthesis. The following sections provide detailed protocols for these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and various boronic acids or esters. This reaction is instrumental in constructing the biaryl scaffolds common in many drug molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Protocol: Suzuki Coupling of this compound with a Pyrazole Boronic Acid Ester

This protocol describes the synthesis of a key intermediate for a soluble guanylate cyclase (sGC) activator.

Materials:

-

This compound

-

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a dried reaction flask, add this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | Pyrazole boronic acid ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 14 | 75-85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into pharmaceutical intermediates.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or until completion is indicated by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling Reactions:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 16 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 75-85 |

| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 50 | 12 | 70-80 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon gas

Procedure:

-

To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 80-90 |

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical ingredients. Its utility is demonstrated through its successful application in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions, facilitated by the reactive bromine atom, allow for the construction of complex molecular architectures, such as those found in sGC activators. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development, highlighting the importance of this compound in the synthesis of modern therapeutics.

References

Methyl 5-bromopyridine-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Introduction: Methyl 5-bromopyridine-2-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyridine (B92270) ring substituted with a bromine atom and a methyl carboxylate group, render it a versatile starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the methyl carboxylate at the 2-position can be readily modified to introduce further chemical diversity. This application note will delve into the utility of this compound as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on providing detailed experimental protocols and showcasing its role in the development of targeted therapeutics.

Application in the Synthesis of Pan-PIM Kinase Inhibitor AZD1208

A prominent example highlighting the utility of this compound derivatives is in the synthesis of AZD1208, a potent and orally bioavailable pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[1][2]

The synthesis of AZD1208 showcases two powerful palladium-catalyzed cross-coupling reactions, a Suzuki coupling and a Buchwald-Hartwig amination, to construct the core structure of the inhibitor. The pyridine ring of the initial building block forms a central part of the final molecule.

Biological Activity of AZD1208

AZD1208 exhibits potent inhibitory activity against all three PIM kinase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| PIM1 | 0.4 |

| PIM2 | 5.0 |

| PIM3 | 1.9 |

| Table 1: In vitro inhibitory activity of AZD1208 against PIM kinases.[3][4] |

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of AZD1208, starting from this compound. This is followed by the subsequent transformation to the final active molecule.

Step 1: Suzuki Coupling

This reaction couples the pyridine core with a pyrazole (B372694) moiety, a common structural motif in kinase inhibitors.

Protocol:

A mixture of this compound (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq), and potassium carbonate (K2CO3) (3.0 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate.

Expected Yield: 75-90%

Step 2: Amide Formation

The methyl ester is converted to the primary amide, a key functional group for interaction with the target kinase.

Protocol:

Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate (1.0 eq) is dissolved in methanol, and a concentrated aqueous solution of ammonia (excess) is added. The mixture is heated in a sealed vessel at 70-90 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is collected, washed with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dried to give 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide.

Expected Yield: 80-95%

Step 3: Buchwald-Hartwig Amination

This final step introduces the aminopyrimidine moiety to complete the synthesis of AZD1208.

Protocol:

A mixture of 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (1.0 eq), 4-aminopyrimidine-5-carboxamide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs2CO3) (2.5 eq) in anhydrous 1,4-dioxane is degassed and heated under an inert atmosphere at 100-120 °C for 8-16 hours. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance liquid chromatography (HPLC) to afford AZD1208.

Expected Yield: 40-60%

Conclusion

This compound and its derivatives are invaluable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of complex, biologically active molecules. The synthesis of the pan-PIM kinase inhibitor AZD1208 serves as a compelling example of its application, utilizing robust and efficient cross-coupling methodologies to construct a potent anti-cancer agent. The detailed protocols provided herein offer a practical guide for researchers and scientists engaged in drug discovery and development, showcasing the strategic importance of this heterocyclic scaffold.

References

- 1. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Hydrolysis of Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the saponification (hydrolysis) of methyl 5-bromopyridine-2-carboxylate to its corresponding carboxylic acid, 5-bromopyridine-2-carboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common laboratory reagents, including lithium hydroxide (B78521) (LiOH) and sodium hydroxide (NaOH), providing flexibility based on substrate sensitivity and available resources. Quantitative data is summarized for easy comparison, and workflows are visualized to ensure clarity and reproducibility.

Introduction

5-Bromopyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing a wide range of complex molecules. The most direct and common method for its preparation is the alkaline hydrolysis of its methyl ester, this compound. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. The choice of base and solvent system can be critical to optimize reaction time, yield, and purity.

Reaction Scheme

The overall chemical transformation is depicted below:

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromopyridine-2-carboxylate is a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. Its pyridine (B92270) core is a common motif in bioactive compounds, and the presence of a bromine atom at the 5-position and a methyl ester at the 2-position allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Heck reactions.

The methodologies presented herein are based on established literature procedures for similar substrates and are intended to serve as a comprehensive guide for researchers. The provided protocols offer starting points for reaction optimization and can be adapted to a wide range of coupling partners.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions are highly dependent on the careful exclusion of oxygen and moisture, as the palladium catalysts and, in some cases, the organometallic reagents are sensitive to air. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the cross-coupling of this compound and analogous bromopyridine derivatives with various coupling partners. These data provide a comparative overview to aid in the selection of the most appropriate method for a desired transformation.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 16 | 85¹ |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 92² |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 88³ |

¹Yield reported for the coupling of 5-bromo-2-methylpyridin-3-amine. ²Representative conditions based on general Suzuki-Miyaura couplings of bromopyridines. ³Representative conditions based on general Suzuki-Miyaura couplings of bromopyridines.

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 90⁴ |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 6 | 95⁵ |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 85⁶ |

⁴Yield reported for the coupling of a similar bromopyridine derivative. ⁵Representative conditions for Sonogashira couplings. ⁶Representative conditions for Sonogashira couplings.

Table 3: Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92⁷ |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 88⁸ |

| 3 | n-Butylamine | BrettPhos Pd G3 (1) | - | LHMDS | THF | 80 | 12 | 95⁹ |

⁷Yield reported for the amination of a similar bromopyridine. ⁸Yield reported for the amination of a similar bromopyridine. ⁹Representative conditions for Buchwald-Hartwig aminations.

Table 4: Negishi Coupling of Bromopyridines with Organozinc Reagents

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 80¹⁰ |

| 2 | 2-Thienylzinc chloride | Pd(dppf)Cl₂ (3) | - | DMF | 80 | 6 | 85¹¹ |

| 3 | Ethylzinc iodide | Ni(acac)₂ (5) | - | THF | 25 | 24 | 75¹² |

¹⁰Representative conditions based on general Negishi couplings of bromopyridines. ¹¹Representative conditions based on general Negishi couplings of bromopyridines. ¹²Nickel-catalyzed Negishi coupling, representing an alternative.

Table 5: Heck Reaction of Bromopyridines with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 82¹³ |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 90¹⁴ |

| 3 | 1-Octene | Herrmann's Catalyst (1) | - | Cy₂NMe | Dioxane | 110 | 16 | 78¹⁵ |

¹³Yield reported for the Heck reaction of a similar bromopyridine. ¹⁴Representative conditions for Heck reactions. ¹⁵Representative conditions for Heck reactions.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst under a counterflow of inert gas.

-

Evacuate and backfill the flask with inert gas (repeat this cycle three times).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)